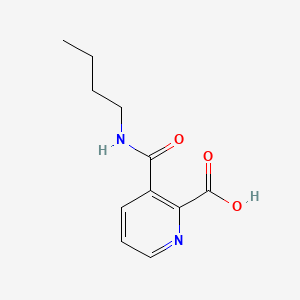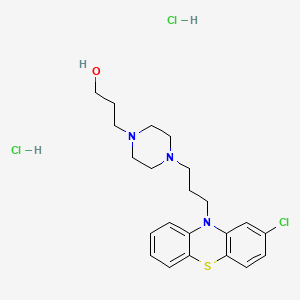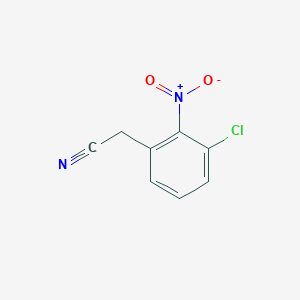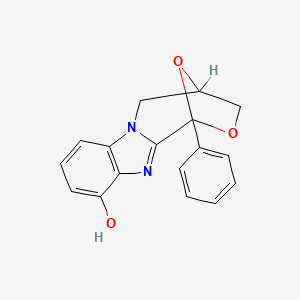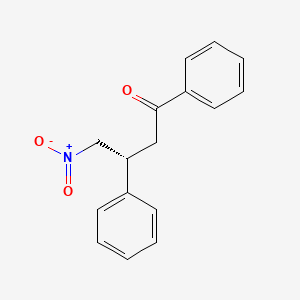
(3R)-4-nitro-1,3-diphenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-nitro-1,3-diphenylbutan-1-one is an organic compound characterized by its unique structure, which includes a nitro group and two phenyl groups attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-nitro-1,3-diphenylbutan-1-one typically involves the nitration of a precursor compound, such as 1,3-diphenylbutan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R)-4-amino-1,3-diphenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-4-nitro-1,3-diphenylbutan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The molecular targets and pathways involved can vary based on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4-amino-1,3-diphenylbutan-1-one: The reduced form of the compound with an amino group instead of a nitro group.
1,3-diphenylbutan-1-one: The precursor compound without the nitro group.
4-nitroacetophenone: A simpler analog with a nitro group attached to an acetophenone structure.
Propiedades
Número CAS |
77670-36-1 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(3R)-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m0/s1 |
Clave InChI |
HSDQDDXGMUPFTK-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


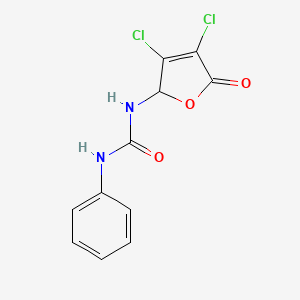
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)




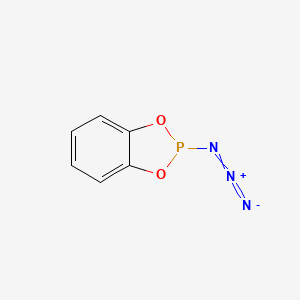
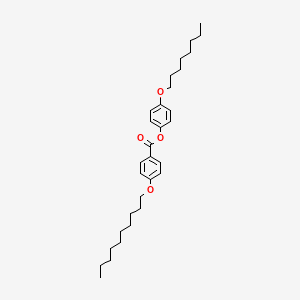
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
